molecular formula C19H16N6OS B2665375 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide CAS No. 868969-60-2

2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide

Numéro de catalogue: B2665375
Numéro CAS: 868969-60-2
Poids moléculaire: 376.44
Clé InChI: XYWSQHQQWQKSLM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 3 with a pyridin-4-yl group and at position 6 with a thioether-linked acetamide moiety. The acetamide nitrogen is further substituted with an ortho-tolyl (o-tolyl) group, contributing to its lipophilicity and steric profile.

Propriétés

IUPAC Name

N-(2-methylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6OS/c1-13-4-2-3-5-15(13)21-17(26)12-27-18-7-6-16-22-23-19(25(16)24-18)14-8-10-20-11-9-14/h2-11H,12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWSQHQQWQKSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the triazolopyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic conditions.

    Thioether formation:

    Acetamide formation: The final step involves the acylation of the thioether intermediate with an acyl chloride or anhydride to form the acetamide group.

Industrial production methods may involve optimization of these steps to improve yield and scalability, such as using continuous flow reactors or employing more efficient catalysts.

Analyse Des Réactions Chimiques

2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Structural Features

The compound's structure can be summarized as follows:

Component Description
Pyridine Ring A six-membered aromatic ring containing one nitrogen atom, contributing to the compound's polarity and reactivity.
Triazolo[4,3-b]pyridazine A fused bicyclic structure that enhances biological activity through interactions with biological targets.
Thioether Linkage Provides stability and influences the compound's pharmacokinetics.
Acetamide Group Enhances solubility and may participate in biological interactions.

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds related to 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide. For instance, derivatives of this compound have shown significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HT-1080 (fibrosarcoma). The IC50 values for these derivatives suggest potent activity comparable to established chemotherapeutics .

Case Studies

Several case studies have evaluated the biological activity of structurally similar compounds:

Case Study 1

A study on a derivative demonstrated potent antiproliferative effects against A549 cell lines with an IC50 value of 0.008 μM .

Case Study 2

Another derivative exhibited effective inhibition against c-Met kinase at nanomolar levels (IC50 = 48 nM), showcasing its potential as a therapeutic agent in cancer treatment .

Mécanisme D'action

The mechanism of action of 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it effective against cancer cells.

Comparaison Avec Des Composés Similaires

Core Heterocycle Modifications

  • Triazolo[4,3-b]pyridazine Derivatives :

    • N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (Lin28-1632) : Shares the triazolopyridazine core but substitutes the pyridin-4-yl group with a methyl group and links the acetamide to a phenyl ring instead of o-tolyl. This compound demonstrated functional inhibition of Lin28 proteins in limb regeneration assays .
    • 2-((3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid : Lacks the acetamide and o-tolyl groups but retains the thioether linkage, highlighting the importance of the acetamide moiety for target binding .
  • Triazino[5,6-b]indole Derivatives: Compound 23 (N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide): Replaces the triazolopyridazine core with a triazinoindole system. The cyanomethylphenyl group may enhance polarity compared to o-tolyl, affecting solubility .

Substituent Variations

Compound Name Core Structure R1 (Position 3) R2 (Acetamide Substituent) Molecular Weight (g/mol)
Target Compound Triazolo[4,3-b]pyridazine Pyridin-4-yl o-Tolyl ~387.42*
Lin28-1632 Triazolo[4,3-b]pyridazine 3-Methyl Phenyl (N-methyl) 313.35
2-((3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid Triazolo[4,3-b]pyridazine 3-Methyl - 237.26
Compound 23 Triazino[5,6-b]indole 5-Methyl 4-(Cyanomethyl)phenyl ~434.47*

*Calculated based on analogous structures.

Physicochemical Properties

  • Lipophilicity: The o-tolyl group in the target compound likely increases logP compared to derivatives with phenoxy or cyanomethyl groups (e.g., Compound 24 ).
  • Solubility : Thioether-linked acetamides generally exhibit moderate aqueous solubility, but bulky substituents (e.g., bromine in Compound 27 ) may reduce it.

Research Findings and Implications

  • Structural-Activity Relationship (SAR) :
    • Pyridinyl groups (target compound) may enhance target specificity over methyl groups (Lin28-1632) .
    • Bromine substitutions (e.g., Compound 25) could improve binding affinity but require toxicity profiling .
  • Potential Applications: The target compound’s dual heterocyclic system positions it for exploration in oncology or inflammation, akin to triazolopyridazine-based inhibitors .

Activité Biologique

The compound 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.

Structural Characteristics

The molecular structure of the compound consists of several key features:

  • Pyridine Ring : Contributes to the compound's ability to interact with various biological targets.
  • Triazolo[4,3-b]pyridazine Moiety : Known for its diverse pharmacological properties.
  • Thioether Linkage : Enhances the compound's reactivity and interaction with enzymes.

Biological Activities

Research indicates that derivatives of triazoles and pyridazines exhibit a wide range of biological activities including:

  • Anticancer : Compounds similar to this structure have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Antimicrobial : The presence of the pyridine and triazole rings has been linked to significant antibacterial and antifungal activities. For instance, compounds with similar structures demonstrated high activity against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory : Some derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .

The biological activity of 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes such as COX and xanthine oxidase, which are involved in inflammatory responses.
  • Receptor Modulation : It potentially interacts with cellular receptors influencing signaling pathways related to cancer progression and immune responses.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells by modulating key proteins involved in cell survival and death .

Case Studies

Several studies have highlighted the biological potential of similar compounds:

StudyFindings
Barbuceanu et al. (2020)Reported synthesis and antibacterial activity of triazole derivatives showing significant inhibition against Staphylococcus aureus and Escherichia coli.
Kumar et al. (2010)Demonstrated anticancer properties in triazole derivatives leading to apoptosis in various cancer cell lines.
Aichaoui et al. (2020)Found that triazole compounds exhibited antioxidant and anti-inflammatory effects through COX inhibition.

Structure-Activity Relationship (SAR)

The biological activity of 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide can be influenced by modifications in its structure:

  • Substitution on the Pyridine Ring : Variations in substituents can enhance or diminish its binding affinity to target proteins.
  • Alteration of the Thioether Group : Changing the thioether moiety can impact the compound's reactivity and interaction with enzymes.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide?

  • Methodology : A typical approach involves nucleophilic substitution reactions. For example, sodium hydride in DMF can deprotonate thiol-containing intermediates, enabling coupling with halogenated pyridazine precursors (e.g., 6-chloro derivatives). Subsequent functionalization with o-tolyl acetamide groups may require peptide-like coupling reagents (e.g., EDCI/HOBt).
  • Critical Considerations : Optimize reaction time and temperature to minimize side products like disulfides or over-oxidation. Monitor progress via TLC or HPLC .

Q. How is the compound characterized for structural confirmation?

  • Methodology : Use a combination of:

  • NMR (1H/13C) to verify substituent positions and aromaticity.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • FT-IR to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
    • Data Interpretation : Compare spectral data with computational predictions (e.g., DFT-based NMR simulations) to resolve ambiguities in regiochemistry .

Q. What are recommended storage conditions to ensure compound stability?

  • Methodology : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Avoid exposure to oxidizers (e.g., peroxides) and moisture.
  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC purity checks .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s bioactivity?

  • Methodology :

  • Molecular docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina to predict binding modes.
  • QSAR modeling : Correlate substituent modifications (e.g., pyridinyl vs. phenyl groups) with activity data.
  • DFT calculations : Assess electronic properties (e.g., HOMO/LUMO energies) to predict reactivity and metabolic stability.
    • Validation : Cross-check computational predictions with in vitro assays (e.g., enzyme inhibition IC50) .

Q. How to resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Reproducibility checks : Ensure consistent assay conditions (e.g., cell lines, serum concentration).
  • Purity verification : Use orthogonal methods (HPLC, LC-MS) to rule out impurities (>95% purity required).
  • Mechanistic studies : Employ target engagement assays (e.g., CETSA or SPR) to confirm direct binding.
    • Case Study : If antiproliferative activity varies, test for off-target effects via kinome-wide profiling .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Methodology :

  • Salt formation : Screen counterions (e.g., HCl, mesylate) via pH-solubility profiles.
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance absorption.
  • Nanoparticle formulation : Use PEGylated liposomes or cyclodextrin complexes.
    • In Vivo Validation : Measure plasma pharmacokinetics (Cmax, AUC) via LC-MS/MS .

Q. How to design analogs to explore structure-activity relationships (SAR)?

  • Methodology :

  • Core modifications : Replace the pyridinyl group with isosteres (e.g., pyrimidine, triazine).
  • Side-chain variations : Systematically alter the o-tolyl acetamide moiety (e.g., electron-withdrawing substituents).
  • Bioisosteric replacement : Substitute the thioether linkage with sulfonyl or methylene groups.
    • Synthetic Feasibility : Prioritize routes with <5 steps and high yields (>60%) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.